5-Fluoro-N,N-dimethylpyridin-2-amine
Description
5-Fluoro-N,N-dimethylpyridin-2-amine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring imparts distinct physical, chemical, and biological properties to the compound .
Properties
IUPAC Name |
5-fluoro-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKBIYOMZQDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N,N-dimethylpyridin-2-amine typically involves the diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid, followed by heating in dimethylformamide . This one-pot procedure provides high yields and can be accelerated under microwave irradiation .
Industrial Production Methods: Industrial production methods for fluorinated pyridines often involve the use of fluorinating reagents and reliable fluorination technology . The high availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated developments in this field .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including substitution reactions . The presence of the fluorine atom in the aromatic ring influences the reactivity and selectivity of these reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoromethanesulfonic acid and dimethylformamide . The reactions are often carried out under basic conditions, which can lead to the formation of carbene intermediates .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, under basic conditions, the compound can undergo heterolytic C-H bond cleavage to form carbene intermediates .
Scientific Research Applications
Medicinal Chemistry Applications
1. CDK9 Inhibition:
5-Fluoro-N,N-dimethylpyridin-2-amine derivatives have been identified as effective inhibitors of cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in regulating transcription and cell cycle progression. Inhibition of this kinase can lead to reduced transcriptional activity of RNA polymerase II, which is beneficial in treating hyper-proliferative disorders, including various cancers. Specifically, compounds containing this moiety have shown promise against tumors with high levels of anti-apoptotic proteins, making them potential candidates for cancer therapies targeting apoptosis pathways .
2. Antiviral Activity:
Research indicates that derivatives of this compound may also exhibit antiviral properties. The inhibition of CDK9 has implications for the treatment of virally induced diseases by reducing viral transcription and replication, thereby offering a dual therapeutic approach for both cancer and viral infections .
Synthesis and Catalysis
1. Synthesis of Indoles:
The compound has been utilized as a catalyst in the synthesis of indoles through ionic liquid systems. The incorporation of this compound into ionic liquids has demonstrated enhanced catalytic activity, facilitating reactions that yield indole derivatives with good to moderate yields. This application showcases its utility beyond medicinal chemistry into synthetic organic chemistry .
2. Building Block for Complex Molecules:
this compound serves as a building block in the synthesis of more complex molecules, particularly those aimed at developing new pharmaceuticals. Its structural features allow for modifications that can lead to novel compounds with tailored biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 5-Fluoro-N,N-dimethylpyridin-2-amine involves its interaction with molecular targets and pathways influenced by the presence of the fluorine atom . The electron-withdrawing nature of the fluorine atom affects the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-Fluoro-N,N-dimethylpyridin-2-amine include 5-Chloro-3-fluoro-N,N-dimethylpyridin-2-amine and other fluorinated pyridines . These compounds share similar structural features but differ in their substituents and reactivity .
Uniqueness: The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to other halogenated pyridines .
Biological Activity
5-Fluoro-N,N-dimethylpyridin-2-amine (FDMPA) is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of FDMPA, including its synthesis, mechanisms of action, and therapeutic applications, supported by relevant data and research findings.
FDMPA is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring, which significantly alters its electronic properties and, consequently, its biological interactions. Its molecular formula is C₆H₈FN₂, with a molecular weight of 126.14 g/mol. The synthesis of FDMPA can be achieved through various methods, including nucleophilic substitution reactions involving N,N-dimethylpyridin-2-amine and fluorinating agents.
The biological activity of FDMPA is influenced by its ability to interact with various biological macromolecules. Studies have indicated that fluorinated compounds often exhibit enhanced binding affinities due to the electronegative nature of fluorine, which can stabilize interactions with target proteins or enzymes.
- Antiparasitic Activity : FDMPA has shown potential in inhibiting growth in Plasmodium falciparum, the causative agent of malaria. Its mechanism involves selective inhibition of specific protein kinases that are crucial for parasite survival. For example, compounds structurally related to FDMPA exhibited significant inhibitory activity against PKG (Protein Kinase G) in P. falciparum, indicating a possible therapeutic pathway for malaria treatment .
- Anticancer Properties : Research has demonstrated that FDMPA derivatives can inhibit the growth of various cancer cell lines. In particular, studies focusing on the inhibition of embryonic ectoderm development (EED) have highlighted that fluorinated analogs can effectively bind to EED with low IC₅₀ values, demonstrating their potential as anticancer agents .
- Cytotoxicity : The cytotoxic effects of FDMPA have been evaluated in several cancer models, showing promising results in terms of selective toxicity towards tumor cells while sparing normal cells. For instance, derivatives showed cytostatic effects comparable to established chemotherapeutic agents .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Antiparasitic | Plasmodium falciparum | 0.19 | Inhibition of Protein Kinase G |
| Anticancer | KARPAS422 (cancer cell line) | 12 | Binding to EED |
| Cytotoxicity | L5178Y (murine leukemia cells) | 0.15 | Induction of apoptosis |
Case Study 1: Antiparasitic Efficacy
In a study investigating the antiparasitic properties of FDMPA derivatives, researchers found that specific modifications at the 5-position significantly enhanced efficacy against P. falciparum. The most potent derivative exhibited an IC₅₀ value significantly lower than that of traditional antimalarials, suggesting a novel approach to malaria treatment .
Case Study 2: Cancer Cell Growth Inhibition
Another study focused on the growth inhibition of KARPAS422 cells by FDMPA derivatives. The results indicated that these compounds could inhibit cell proliferation effectively at low concentrations, supporting their potential as anticancer therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
